16-Heptadecyn-1-ol

Vue d'ensemble

Description

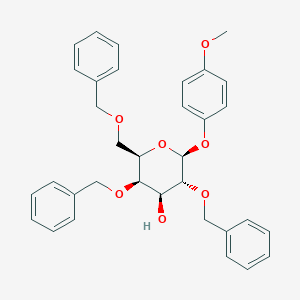

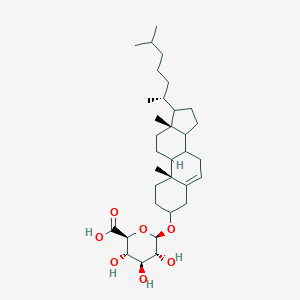

16-Heptadecyn-1-ol is an intermediate in the synthesis of 16-Heptadecynoic Acid . It is a fatty acid chemical reagent used in the synthesis of CDC25A-inhibitory RE derivatives . It can also be used to synthesize long-chain, phenylene-modified α,ω-diols . The molecular weight is 252.44 and the molecular formula is C17H32O .

Molecular Structure Analysis

The molecular structure of 16-Heptadecyn-1-ol is represented by the formula C17H32O . The canonical SMILES representation is C#CCCCCCCCCCCCCCCCO .Physical And Chemical Properties Analysis

16-Heptadecyn-1-ol is an off-white solid . It is soluble in dichloromethane and methanol . The exact mass is 252.24531564 .Applications De Recherche Scientifique

1. Role in Plant Rooting Processes

16-Heptadecyn-1,2,4-triol, a component related to 16-Heptadecyn-1-ol, is identified as the most active element in the avocado rooting promoter. The specific stereoisomer, (2R,4R), found naturally, is significant in the rooting process, potentially in its original structure or after certain reactions (Becker, Sahali, & Raviv, 1990).

2. Photophysical Properties for Organic Light Emitting Diodes (OLEDs)

7,16-Dihydroheptacenes, substituted at specific positions and structurally related to 16-Heptadecyn-1-ol, are synthesized as blue emitters potentially useful for OLEDs. Their stable and efficient blue-emitting properties in solid state make them notable materials in this domain (Mondal, Shah, & Neckers, 2006).

3. Interaction with Biomolecules

A study on the interaction of a biodegradable gemini surfactant, which is closely related to 16-Heptadecyn-1-ol, with hen egg white lysozyme (HEWL) showed that the surfactant influences the structural aspects of HEWL. This study is significant for understanding surfactant-protein mixtures in pharmaceutical and industrial applications (Akram, Bhat, Anwar, & Kabir-ud-din, 2015).

4. Synthesis of Complex Oligosaccharides

The synthesis of a heptasaccharide derived from group B type III Streptococcus, which utilizes compounds related to 16-Heptadecyn-1-ol, demonstrates the potential of these compounds in assembling branched complex oligosaccharides. This synthesis process is applicable in developing diagnostic assays, such as ELISA, for medical research (Demchenko & Boons, 2001).

Orientations Futures

Propriétés

IUPAC Name |

heptadec-16-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWWDCNQTPUQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447758 | |

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Heptadecyn-1-ol | |

CAS RN |

62873-30-7 | |

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)